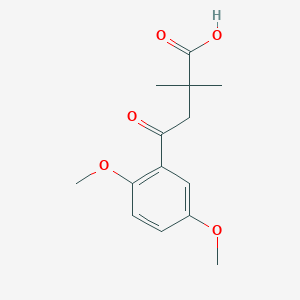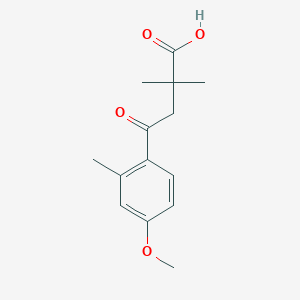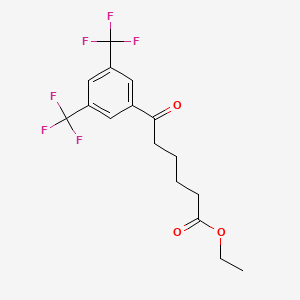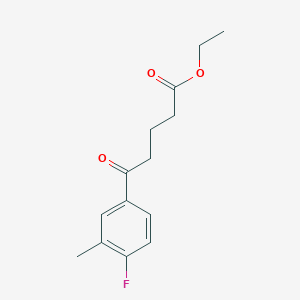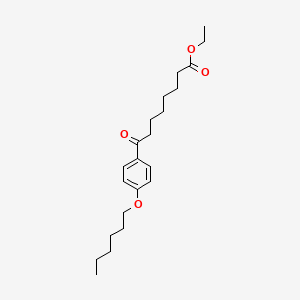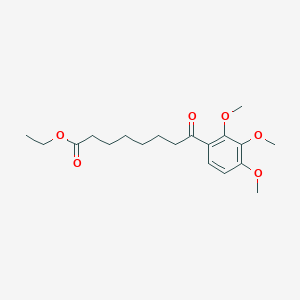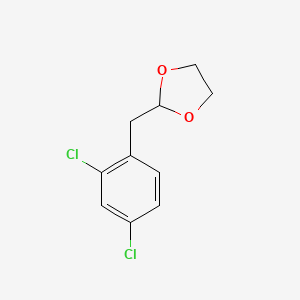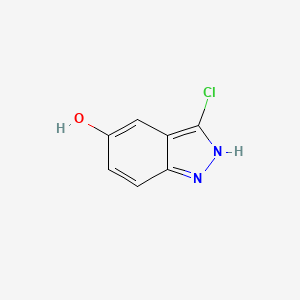
3-Chloro-5-hydroxy-1H-indazole
Vue d'ensemble
Description
3-Chloro-5-hydroxy-1H-indazole is an organic compound with the chemical formula C7H5ClN2O . It is a white or off-white solid with hygroscopic properties .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves chlorination at the C-2 position of indazole, followed by hydroxylation .Molecular Structure Analysis
The molecular weight of this compound is 168.58 . The IUPAC name is 3-chloro-1H-indazol-5-ol and the InChI code is 1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H, (H,9,10) .Chemical Reactions Analysis
Indazoles, including this compound, have been synthesized through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
This compound is a white or off-white solid . It is stable at room temperature and can be used under regular laboratory conditions .Applications De Recherche Scientifique
Synthèse de composés pharmacologiquement actifs
Le 3-chloro-5-hydroxy-1H-indazole sert d'intermédiaire clé dans la synthèse de divers composés pharmacologiquement actifs. Sa structure unique est bénéfique pour créer des molécules ayant des propriétés antihypertensives, anticancéreuses, antidépressives, anti-inflammatoires et antibactériennes potentielles . La présence de groupes chloro et hydroxy permet une fonctionnalisation supplémentaire, conduisant à un large éventail de molécules bioactives.
Développement d'agents anticancéreux
Ce composé s'est avéré prometteur dans le développement d'agents anticancéreux. Par exemple, les dérivés du this compound ont été efficaces contre les lignées cellulaires du côlon et du mélanome, avec des valeurs de GI50 indiquant une inhibition puissante de la croissance cellulaire . Cela suggère son utilité dans les thérapies anticancéreuses ciblées.
Applications anti-inflammatoires
Les dérivés de l'indazole, y compris ceux dérivés du this compound, sont connus pour présenter des activités anti-inflammatoires. Ils peuvent être conçus pour cibler des voies inflammatoires spécifiques, conduisant potentiellement à de nouveaux traitements pour les maladies inflammatoires chroniques .
Agents antibactériens et antifongiques
Le motif structural du this compound est propice au développement de nouveaux agents antibactériens et antifongiques. En modifiant le noyau d'indazole, les chercheurs peuvent créer des composés efficaces contre une variété de pathogènes bactériens et fongiques .
Inhibiteurs de la phosphoinositide 3-kinase
Les composés de l'indazole ont été utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ, qui est impliquée dans le traitement des maladies respiratoires. Les groupes chloro et hydroxy sur le cycle indazole peuvent être utilisés pour améliorer la sélectivité et la puissance de ces inhibiteurs .
Intermédiaires de synthèse organique
Le this compound est également utilisé comme intermédiaire en synthèse organique. Il peut participer à diverses réactions chimiques pour former des structures plus complexes, servant de brique dans la synthèse de divers composés organiques .
Mécanisme D'action
Target of Action
Indazole derivatives, which include 3-chloro-5-hydroxy-1h-indazole, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
It is known that indazole derivatives can interact with their targets and cause significant changes . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, a key process in inflammation .
Biochemical Pathways
Indazole derivatives have been found to exhibit a wide variety of biological properties, suggesting that they may affect multiple biochemical pathways . For example, some indazole derivatives have demonstrated anti-inflammatory effects by inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Result of Action
Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that this compound may also have diverse molecular and cellular effects.
Safety and Hazards
The safety information for 3-Chloro-5-hydroxy-1H-indazole is limited. It is a chemical substance and should be handled with appropriate protective equipment, such as gloves, goggles, and lab coats . It should be stored in a dry, well-ventilated place and should not come into contact with strong oxidizing agents . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Orientations Futures
3-Chloro-5-hydroxy-1H-indazole can be used to prepare a variety of active organic compounds, such as drugs, pesticides, and dyes . Given the wide range of biological activities exhibited by indazole derivatives, it is likely that the medicinal properties of this compound will be explored in the future for the treatment of various pathological conditions .
Analyse Biochimique
Biochemical Properties
3-Chloro-5-hydroxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase, an enzyme involved in cellular functions such as growth, proliferation, and survival . The interaction with this enzyme suggests that this compound may influence signaling pathways that are crucial for cell function. Additionally, it may bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation. Furthermore, its impact on cellular metabolism could lead to changes in the production of key metabolites, influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in critical biochemical pathways . This binding can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, this compound may induce post-translational modifications of proteins, further influencing their function and stability.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term studies in vitro and in vivo have indicated that sustained exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting cell growth and survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the synthesis and degradation of key metabolites, such as nucleotides and amino acids. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it may localize to particular cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. These interactions can influence its accumulation and localization, thereby affecting its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . It may be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can determine its interactions with other biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
3-chloro-2H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYZFVDFNPTNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312830 | |
| Record name | 3-Chloro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-34-6 | |
| Record name | 3-Chloro-1H-indazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



